N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide
CAS No.: 1251678-93-9
VCID: VC6379409
Molecular Formula: C24H24ClN7O2
Molecular Weight: 477.95
* For research use only. Not for human or veterinary use.
![N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide - 1251678-93-9](/images/structure/VC6379409.png)
Description |
N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide is a complex organic compound with a unique molecular structure. It features a triazolopyrazine core, which is substituted with a piperazine ring bearing an o-tolyl group and linked to a 4-chlorophenyl acetamide moiety. This compound is of interest due to its potential pharmacological properties, which can be attributed to its intricate molecular architecture. Synthesis and Chemical ReactionsThe synthesis of N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide typically involves multi-step organic reactions. These may include condensation reactions to form the triazolopyrazine core and subsequent substitution reactions to introduce the piperazine and 4-chlorophenyl groups. Synthesis Steps:
Pharmacological ApplicationsCompounds with similar structures to N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide are often explored for their potential in modulating biological systems. These include:
Analytical TechniquesTo understand the structural characteristics and purity of N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)- triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide, various analytical techniques are employed:
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CAS No. | 1251678-93-9 |
Product Name | N-(4-chlorophenyl)-2-(3-oxo-8-(4-(o-tolyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide |
Molecular Formula | C24H24ClN7O2 |
Molecular Weight | 477.95 |
IUPAC Name | N-(4-chlorophenyl)-2-[8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide |
Standard InChI | InChI=1S/C24H24ClN7O2/c1-17-4-2-3-5-20(17)29-12-14-30(15-13-29)22-23-28-32(24(34)31(23)11-10-26-22)16-21(33)27-19-8-6-18(25)7-9-19/h2-11H,12-16H2,1H3,(H,27,33) |
Standard InChIKey | FDSFTPKMIHHNKK-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1N2CCN(CC2)C3=NC=CN4C3=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
Solubility | not available |
PubChem Compound | 49663403 |
Last Modified | Aug 18 2023 |
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